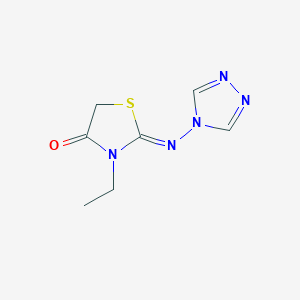

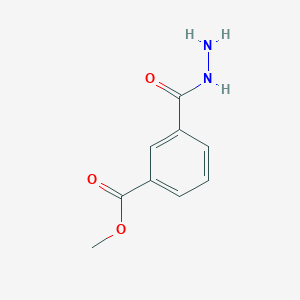

3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

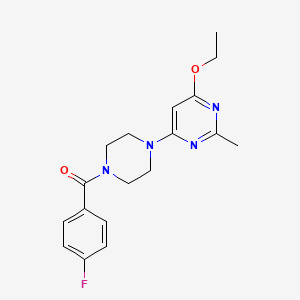

3-ethyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one, also known as TTZ or Tolttrazuril, is a chemical compound that has attracted attention in the scientific community due to its potential applications in veterinary medicine. TTZ belongs to the triazolothiazole family of compounds and has been shown to have anti-coccidial properties, making it a promising candidate for the treatment of parasitic infections in animals.

科学的研究の応用

Antimicrobial Activity

The triazole and thiazolidinone moieties present in the compound are known for their antimicrobial properties. Research has shown that such compounds can be synthesized and evaluated for their in-vitro antimicrobial activity against various pathogenic bacterial and fungal strains . These compounds can potentially serve as the basis for new antimicrobial agents.

Anticancer Activity

The structural features of this compound suggest potential anticancer activity. Studies have indicated that similar triazole-based ligands, when complexed with transition metals, exhibit promising potency against various human carcinoma cell lines . This opens up possibilities for the compound to be used in chemotherapy drug development.

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between drugs and their target proteins. The compound can be used in molecular docking studies to rationalize the preferred modes of interaction with proteins such as human EGFR, which is significant in cancer research .

Enzyme Inhibition

Compounds with 1,2,4-triazole and thiazolidinone rings have been studied for their enzyme inhibitory activities, particularly against alpha-amylase and alpha-glucosidase, which are enzymes relevant in diabetes management . This suggests potential applications in the development of antidiabetic medications.

Coordination Chemistry

The compound’s ability to act as a ligand and form complexes with various metal ions can be explored in coordination chemistry. These complexes can have different physical and chemical properties, making them useful for various applications, including catalysis and materials science .

Sensing and Detection

Coordination polymers based on similar triazole compounds have been reported to exhibit high sensitivity and low detection limits in the recognition of antibiotics and pesticides . This indicates that the compound could be used in the development of sensors for environmental monitoring or pharmaceutical testing.

特性

IUPAC Name |

(2Z)-3-ethyl-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5OS/c1-2-12-6(13)3-14-7(12)10-11-4-8-9-5-11/h4-5H,2-3H2,1H3/b10-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMYEHWXWVMHMA-YFHOEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CSC1=NN2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C(=O)CS/C1=N\N2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824510 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)butanamide](/img/structure/B2862893.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2862898.png)

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2862901.png)

![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2862907.png)